molecular formula C24H17N3O3 B4015517 3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4015517
M. Wt: 395.4 g/mol
InChI Key: KHWTYLLQWZFVRO-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of dihydroquinazolinones This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a dihydroquinazolinone core

Properties

IUPAC Name

3-naphthalen-2-yl-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-24-21-7-3-4-8-22(21)25-23(17-10-12-19(13-11-17)27(29)30)26(24)20-14-9-16-5-1-2-6-18(16)15-20/h1-15,23,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYLLQWZFVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with 2-naphthaldehyde in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization under basic conditions to yield the desired dihydroquinazolinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-3-phenylquinazolin-4(1H)-one
  • 3-(naphthalen-2-yl)-2-phenylquinazolin-4(1H)-one
  • 2-(4-nitrophenyl)-3-(2-thienyl)quinazolin-4(1H)-one

Uniqueness

3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
3-(naphthalen-2-yl)-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

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